Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-10-7(9)6-8(12-6)2-4-11-5-3-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXPXOOODYPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(O1)CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 1,6-dioxaspiro[2.5]octane with methanol in the presence of a catalyst . The reaction conditions often include a temperature range of 0°C to 100°C, depending on the specific catalyst and desired yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the final product through distillation or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like methanol, phenols, and thiols react with the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Methanol, phenols, thiols, thiocyanic acids.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various functional derivatives such as ethers and esters.
Scientific Research Applications
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in ring-opening reactions, leading to the formation of various functional derivatives . The pathways involved often include nucleophilic attack and subsequent rearrangement of the molecular structure.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[2.5]octane: A precursor in the synthesis of Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate.
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: A similar compound with an additional methyl group.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Biological Activity
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dioxaspiro framework that contributes to its reactivity and interactions with biological targets. Its molecular formula is with a molecular weight of approximately 214.24 g/mol. The compound's structure allows it to act as both a nucleophile and an electrophile, facilitating various biochemical reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound can modulate the activity of enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
- Receptor Interactions : Its spirocyclic structure enables it to fit into unique binding sites on receptors, which may lead to the inhibition or activation of signaling pathways associated with various diseases, including cancer.
Biological Activities
Research has indicated several promising biological activities for this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain pathogens, making it a candidate for further investigation in infectious disease treatment .
- Anticancer Activity : There is emerging evidence supporting the anticancer potential of this compound. Studies have shown that it can induce cell cycle arrest in cancer cell lines, leading to increased apoptosis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
A study investigated the effects of this compound on various cancer cell lines, including A549 (lung cancer) and WiDr (colorectal cancer). The results demonstrated that treatment with the compound led to significant accumulation of cells in the G2/M phase of the cell cycle, indicating a halt in proliferation and an increase in apoptotic markers . The study concluded that the compound's mechanism involves modulation of the spliceosome machinery, similar to known spliceosome inhibitors.
Comparative Analysis with Similar Compounds
This compound has been compared with other compounds in its class:
| Compound Name | Unique Features |
|---|---|
| This compound | Unique spirocyclic structure affecting reactivity |
| Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | Additional methyl group influencing properties |
The structural uniqueness of this compound enhances its reactivity compared to similar compounds, potentially leading to more effective therapeutic applications.
Q & A
Basic: What are the optimal synthetic conditions for Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate, and how can reaction yields be improved?
Answer:
The synthesis typically involves a two-step process under inert atmosphere:
Stage 1 : Dissolution of trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO) with sodium hydride (60% dispersion in mineral oil) at 20°C for 1 hour.
Stage 2 : Reaction with the precursor compound at 20°C for an additional hour, yielding ~63% .
To improve yields, consider:
- Optimizing stoichiometry of NaH and iodide reagents.
- Exploring alternative solvents or temperature gradients to stabilize intermediates.
- Monitoring reaction progress via TLC or GC-MS to isolate reactive phases.
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign spirocyclic and ester carbonyl signals.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., CHO).
- Infrared Spectroscopy (IR) : Detection of ester C=O stretches (~1700 cm) and ether C-O bonds .
For stereochemical analysis, advanced techniques like electronic circular dichroism (ECD) or X-ray crystallography are recommended .
Advanced: What mechanistic insights explain the reactivity of the spiroacetal core in this compound?
Answer:
The spiroacetal’s strain from the fused 5- and 3-membered rings drives reactivity:
- Ring-Opening Reactions : Acidic or nucleophilic conditions target the strained ether linkages, enabling functionalization (e.g., epoxide formation or ester hydrolysis) .
- Thermal Stability : Differential scanning calorimetry (DSC) can assess decomposition thresholds, critical for applications in polymer chemistry .
- Computational Modeling : Density functional theory (DFT) calculates bond dissociation energies to predict reaction pathways .
Advanced: How can this compound derivatives be evaluated for biological activity?
Answer:
Methodologies include:
- In Vitro Assays : Testing anti-inflammatory activity via nitric oxide (NO) inhibition in LPS-induced RAW264.7 macrophage cells, with IC values compared to controls like dexamethasone .
- Molecular Docking : Simulating interactions with proteins (e.g., ERK in MAPK/NF-κB pathways) using tools like AutoDock Vina to identify binding affinities .
- Biosynthesis Studies : Investigating enzymatic pathways in fungi or insects, where related spiroacetals mediate ecological interactions (e.g., insect pheromones) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential volatile byproducts.
- Waste Management : Segregate organic waste for professional disposal to avoid environmental contamination .
Advanced: What role does this compound play in materials science?
Answer:
Its spirocyclic structure is leveraged in:
- Degradable Polymers : Cationic copolymerization with epoxy resins (e.g., DGEBA) forms thermosets with tunable degradation profiles .
- Crosslinking Agents : The ester group enables covalent bonding in polymer networks, analyzed via gel fraction measurements or dynamic mechanical analysis (DMA) .
- Thermal Stability : Thermogravimetric analysis (TGA) quantifies decomposition temperatures for material durability assessments .
Advanced: How do structural modifications to the spiroacetal core alter the compound’s physicochemical properties?
Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., halogens) increases electrophilicity, measured via Hammett constants.
- Solubility : LogP calculations predict hydrophobicity changes; experimental validation uses shake-flask methods with HPLC quantification.
- Stereoelectronic Tuning : Modifying ring sizes (e.g., 1,6-dioxaspiro[4.5]decane) impacts conformational stability, studied via variable-temperature NMR .
Basic: What analytical techniques resolve contradictions in reported spectral data for spiroacetal derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra.
- Isotopic Labeling : O tracing clarifies ether oxygen participation in reactions.
- Comparative Databases : Cross-referencing with journals like The Journal of Organic Chemistry ensures consistency with prior spiroacetal studies .
Advanced: Can this compound serve as a precursor for natural product synthesis?
Answer:
Yes, its spiroacetal motif mimics bioactive natural products:
- Cytosporones : Fungal metabolites with anti-inflammatory properties .
- Spiroketal Pheromones : Insect-derived compounds like E,S-conophthorin, synthesized via stereoselective methods (e.g., Sharpless epoxidation) .
- Total Synthesis : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves enantiopure intermediates .
Advanced: How can computational tools predict the environmental impact of this compound?
Answer:
- Quantitative Structure-Activity Relationship (QSAR) : Estimates biodegradability and toxicity using software like EPI Suite.
- Life Cycle Assessment (LCA) : Evaluates synthetic routes for green chemistry metrics (e.g., E-factor, atom economy) .
- Ecotoxicity Assays : Daphnia magna or algae growth inhibition tests assess aquatic impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
